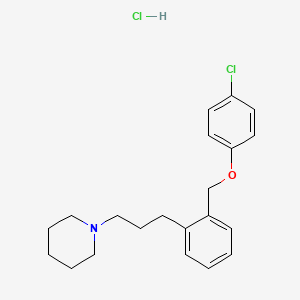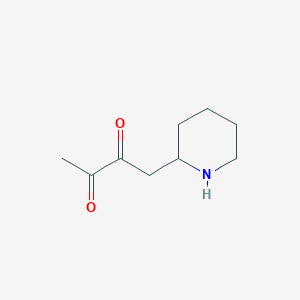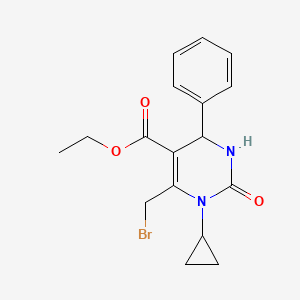
GnemontaninD
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GnemontaninD is a naturally occurring compound found in certain plant species. It belongs to the class of compounds known as flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of GnemontaninD typically involves the use of organic solvents and catalysts. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions: GnemontaninD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activity.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
GnemontaninD has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its potential role in modulating biological pathways and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and dietary supplements due to its antioxidant properties.
作用机制
The mechanism of action of GnemontaninD involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation. This compound can also scavenge free radicals, thereby exerting its antioxidant effects. The compound’s ability to interact with multiple targets makes it a promising candidate for therapeutic applications.
相似化合物的比较
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Myricetin: Possesses neuroprotective and antidiabetic properties.
GnemontaninD stands out due to its unique chemical structure and the specific biological pathways it influences, making it a valuable compound for further research and development.
属性
分子式 |
C30H26O8 |
|---|---|
分子量 |
514.5 g/mol |
IUPAC 名称 |
5-[(E)-[(2S,3S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dihydroinden-1-ylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H26O8/c1-37-27-10-16(3-4-25(27)35)29-24-13-26(36)28(38-2)14-22(24)23(7-15-5-18(31)11-19(32)6-15)30(29)17-8-20(33)12-21(34)9-17/h3-14,29-36H,1-2H3/b23-7-/t29-,30-/m0/s1 |
InChI 键 |
LZNCHUKBNFBBSN-KDZNPHPISA-N |
手性 SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](/C(=C\C3=CC(=CC(=C3)O)O)/C4=CC(=C(C=C24)O)OC)C5=CC(=CC(=C5)O)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=CC(=C3)O)O)C4=CC(=C(C=C24)O)OC)C5=CC(=CC(=C5)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061245.png)

![10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13061251.png)


![5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13061260.png)



![6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13061297.png)




